Cas no 868173-44-8 (4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole)

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole structure
868173-44-8 structure
Product Name:4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
CAS-Nr.:868173-44-8
MF:C16H21NS2
MW:291.474641561508
CID:2179322
PubChem ID:68210177
Update Time:2024-10-26

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(2-Ethylhexyl)-4h-dithieno[3,2-b:2’,3’-d]pyrrole
    • 4-(2-ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
    • AHYHFQFKENFADZ-UHFFFAOYSA-N
    • 3,3'-(2-Ethylhexylimino)-2,2'-bithiophene
    • N-(2-ethylhexyl)dithieno[3,2-b:2',3'-d]pyrrole
    • 4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (ACI)
    • N-(2-Ethylhexyl)-dithieno[3,2-b:2′,3′-d]pyrrole
    • SCHEMBL12180564
    • 4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2', 3'-d]pyrrole, 98%
    • DB-252643
    • 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.0(2),?]undeca-1(8),2(6),4,9-tetraene
    • 868173-44-8
    • 4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
    • Inchi: 1S/C16H21NS2/c1-3-5-6-12(4-2)11-17-13-7-9-18-15(13)16-14(17)8-10-19-16/h7-10,12H,3-6,11H2,1-2H3
    • InChI-Schlüssel: AHYHFQFKENFADZ-UHFFFAOYSA-N
    • Lächelt: S1C2C3=C(N(C=2C=C1)CC(CCCC)CC)C=CS3

Berechnete Eigenschaften

  • Genaue Masse: 291.11154202g/mol
  • Monoisotopenmasse: 291.11154202g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 277
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 61.4
  • XLogP3: 5.9

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1686557-5g
DTP26
868173-44-8 98%
5g
¥6151.00 2024-04-27

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  7 h, reflux
Referenz
Dialkylthienosilole and N-alkyldithienopyrrole-based copolymers: Synthesis, characterization, and photophysical study
El-Shehawy, Ashraf A.; et al, Journal of Physical Organic Chemistry, 2020, 33(8),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP
Referenz
Dithienopyrrole-based oligothiophenes for solution-processed organic solar cells
Weidelener, Martin; et al, Chemical Communications (Cambridge, 2013, 49(92), 10865-10867

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium
Referenz
Evaluation of bis-dicyanovinyl short-chain conjugated systems as donor materials for organic solar cells
Yassin, Ali; et al, Solar Energy Materials & Solar Cells, 2011, 95(2), 462-468

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 -
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  7 h, reflux
Referenz
Dialkylthienosilole and N-alkyldithienopyrrole-based copolymers: Synthesis, characterization, and photophysical study
El-Shehawy, Ashraf A.; et al, Journal of Physical Organic Chemistry, 2020, 33(8),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene
Referenz
Experimental study of end-capped acceptors influencing the photo-physical, electrochemical and thermal parameters of A-D-p-D-A type small molecular electron donors
Appalanaidu, Ejjurothu; et al, Indian Journal of Chemistry, 2020, (3), 385-392

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Cupric chloride ;  -78 °C; 1 h, -78 °C; 5 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  8 h, rt → reflux
Referenz
Cost-effective thiophene-assisted novel dopant-free hole transport materials for efficient perovskite solar cell performance
SasiKumar, M.; et al, Sustainable Energy & Fuels, 2020, 4(9), 4754-4767

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Bromine
2.1 -
3.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  7 h, reflux
Referenz
Dialkylthienosilole and N-alkyldithienopyrrole-based copolymers: Synthesis, characterization, and photophysical study
El-Shehawy, Ashraf A.; et al, Journal of Physical Organic Chemistry, 2020, 33(8),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  overnight, 110 °C
Referenz
Synthesis and characterization of two isomeric dithienopyrrole series and the corresponding electropolymers
Foertsch, Sebastian; et al, Polymer Chemistry, 2017, 8(23), 3586-3595

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 2,2′-Bithiophene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 115 °C
Referenz
Design and synthesis of a novel derivative of pyrrolo[3,4-c]-pyrrole-1,4(2H,5H)-dione
Sun, Li; et al, Jingxi Huagong, 2012, 29(7), 625-631

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
N-Functionalized Poly(dithieno[3,2-b:2',3'-d]pyrrole)s: Highly Fluorescent Materials with Reduced Band Gaps
Ogawa, Katsu; et al, Macromolecules, 2006, 39(5), 1771-1778

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
N-Functionalized Poly(dithieno[3,2-b:2',3'-d]pyrrole)s: Highly Fluorescent Materials with Reduced Band Gaps
Ogawa, Katsu; et al, Macromolecules, 2006, 39(5), 1771-1778

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 2 h, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: 2,2′-Bithiophene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 115 °C
Referenz
Design and synthesis of a novel derivative of pyrrolo[3,4-c]-pyrrole-1,4(2H,5H)-dione
Sun, Li; et al, Jingxi Huagong, 2012, 29(7), 625-631

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Acetic acid ,  Water ;  overnight, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  12 h, 120 °C
Referenz
Predictably tuning the frontier molecular orbital energy levels of panchromatic low band gap BODIPY-based conjugated polymers
Popere, Bhooshan C.; et al, Chemical Science, 2012, 3(10), 3093-3102

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Chloroform ;  0 °C; 0 °C → rt; 3 h, rt; 10 h, reflux
2.1 Reagents: Acetic acid ,  Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 2 h, reflux
3.1 Reagents: Sodium tert-butoxide Catalysts: 2,2′-Bithiophene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 115 °C
Referenz
Design and synthesis of a novel derivative of pyrrolo[3,4-c]-pyrrole-1,4(2H,5H)-dione
Sun, Li; et al, Jingxi Huagong, 2012, 29(7), 625-631

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  3 - 4 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Acetic acid ,  Water ;  overnight, reflux
3.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  12 h, 120 °C
Referenz
Predictably tuning the frontier molecular orbital energy levels of panchromatic low band gap BODIPY-based conjugated polymers
Popere, Bhooshan C.; et al, Chemical Science, 2012, 3(10), 3093-3102

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform
3.1 Reagents: Zinc Solvents: Pentane ,  Water
4.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene
Referenz
Acetylene-thiophene-dithienopyrrole copolymers for organic electronics
Jemison, Racquel C.; et al, PMSE Preprints, 2011, ,

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Raw materials

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Preparation Products

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Lieferanten

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(CAS:868173-44-8)4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole
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SunaTech Inc.
(CAS:868173-44-8)4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole
IN1639
Reinheit:98%
Menge:1g
Preis ($):Untersuchung
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